(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride
Overview
Description
“(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is a derivative of 2,3-dihydro-1H-inden-1-ylmethanamine .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-indene-1-methanamines, which are related compounds, has been reported in the literature . The synthesis was carried out from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields (50.9–57.9 % in 4 steps) . This procedure has the advantages of mild conditions, less pollution, and simple manipulation .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 199.68 . The compound is stored at room temperature . More detailed physical and chemical properties can be obtained through further analysis.Scientific Research Applications
Synthesis and Reactivity
(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is utilized in various synthetic processes. For example, Li and Sha (2008) have demonstrated its use in the synthesis of amino acid methyl ester hydrochlorides under room temperature conditions, highlighting its versatility with natural amino acids and other aromatic and aliphatic amino acids (Li & Sha, 2008). Additionally, Sun, Sun, and Rao (2014) compared the efficacy of traditional methods and palladium-catalyzed iterative C-H halogenation reactions using (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound similar to this compound, highlighting the advantages of C-H functionalization strategies over traditional approaches (Sun, Sun, & Rao, 2014).
Interaction Studies and Complex Formation
The interaction between CH3OH and CCl4, as studied by Pal et al. (2020), provides insight into the interaction dynamics of methanol-related compounds with other volatile substances. This study can help understand the specific interactions in mixtures containing methanol derivatives and the formation of halogen bonded atmospheric complexes, which might influence atmospheric chemical activities (Pal et al., 2020).
Catalytic Applications
In the field of catalysis, Ozcubukcu et al. (2009) demonstrated the use of a tris(triazolyl)methanol-Cu(I) structure, which is conceptually similar to this compound, as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This showcases its potential in facilitating reactions under mild conditions and compatibility with various functional groups (Ozcubukcu et al., 2009).
Future Directions
The future directions for research on “(3-Amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride” could involve exploring its potential biological activities, given that structurally similar compounds have shown a wide range of activities . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s mechanism of action.
Properties
IUPAC Name |
(3-amino-2,3-dihydro-1H-inden-1-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10-5-7(6-12)8-3-1-2-4-9(8)10;/h1-4,7,10,12H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDLTWGHDPUDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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